Pyridine,2-(2-propen-1-ylthio)-
Description
The exact mass of the compound 2-(Prop-2-en-1-ylsulfanyl)pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100905. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyridine,2-(2-propen-1-ylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine,2-(2-propen-1-ylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-2-7-10-8-5-3-4-6-9-8/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJRMAHIZBHNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295271 | |
| Record name | 2-(prop-2-en-1-ylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65063-38-9 | |
| Record name | NSC100905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(prop-2-en-1-ylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyridine,2 2 Propen 1 Ylthio
Classical Synthetic Routes: Reaction Principles and Yield Optimization
Traditional methods for the synthesis of Pyridine (B92270), 2-(2-propen-1-ylthio)- primarily rely on the direct functionalization of a pyridine precursor. These routes are characterized by their straightforward reaction mechanisms and have been refined over time to optimize product yields.
Direct Alkylation of 2-Mercaptopyridine (B119420)
The most common and direct method for synthesizing Pyridine, 2-(2-propen-1-ylthio)- is the S-alkylation of 2-mercaptopyridine, also known as pyridine-2-thiol. This nucleophilic substitution reaction involves the deprotonation of the thiol group to form a thiolate anion, which then acts as a potent nucleophile.
Reaction Principle: The reaction proceeds via an SN2 mechanism. A base is typically employed to deprotonate the thiol group of 2-mercaptopyridine, generating the more nucleophilic pyridin-2-thiolate. This thiolate then attacks the electrophilic carbon of an allyl halide, such as allyl bromide or allyl chloride, displacing the halide and forming the desired thioether bond.
Yield Optimization: The efficiency of this reaction is influenced by several factors. The choice of base and solvent is crucial. Stronger bases like sodium hydride or sodium hydroxide (B78521) ensure complete deprotonation of the thiol, driving the reaction towards the product. Aprotic polar solvents, such as dimethylformamide (DMF) or acetonitrile, are often preferred as they effectively solvate the cation without interfering with the nucleophilic attack of the thiolate. To minimize the oxidative side-reaction where 2-mercaptopyridine dimerizes to 2,2'-dipyridyl disulfide, the reaction can be carried out under an inert atmosphere (e.g., nitrogen or argon). wikipedia.org The addition of a catalytic antioxidant, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to be effective in preparing analogous 2-(allylthio)pyrazines, suggesting its utility in this synthesis to inhibit undesirable oxidation and improve yields. nih.govresearchgate.net
A typical procedure involves stirring 2-mercaptopyridine with a suitable base in a solvent, followed by the dropwise addition of the allyl halide at room temperature or slightly elevated temperatures to ensure completion.
| Reagent/Condition | Role/Effect on Yield | Typical Examples |
| Starting Material | Thiol precursor | 2-Mercaptopyridine |
| Alkylating Agent | Provides the allyl group | Allyl bromide, Allyl chloride |
| Base | Deprotonates the thiol | Sodium hydroxide, Potassium carbonate, Sodium hydride |
| Solvent | Reaction medium | Dimethylformamide (DMF), Acetonitrile, Ethanol |
| Catalyst | Inhibits oxidation | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Temperature | Affects reaction rate | Room temperature to 50 °C |
Other Established Precursor Routes to Pyridine Thioethers
While direct alkylation of 2-mercaptopyridine is the most direct route, other established methods for forming thioethers can be adapted for the synthesis of Pyridine, 2-(2-propen-1-ylthio)-. One such approach involves the reaction of an organohalide with a sulfur source like thiourea (B124793). taylorandfrancis.com In this scenario, 2-chloropyridine (B119429) could be reacted with thiourea to form an isothiouronium salt, which upon hydrolysis would yield 2-mercaptopyridine in situ. This can then be alkylated with an allyl halide as described above. However, this is a less direct approach compared to starting with commercially available 2-mercaptopyridine.
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the formation of thioethers, which are applicable to the synthesis of Pyridine, 2-(2-propen-1-ylthio)-.
Catalytic Methods in Thioether Formation
Catalysis offers a powerful tool for the synthesis of thioethers, often providing higher selectivity and milder reaction conditions. Palladium-catalyzed reactions, for instance, have been developed for the asymmetric synthesis of allylic thiol derivatives. nih.gov While typically focused on creating chiral centers, the principles can be adapted for this synthesis. A palladium(II) complex could potentially catalyze the rearrangement of a linear O-allyl carbamothioate, derived from 2-hydroxypyridine, to the branched S-allyl thioether. nih.gov
Another catalytic approach involves the use of phase transfer catalysts (PTC). In a biphasic system (e.g., aqueous sodium hydroxide and an organic solvent), a PTC such as a quaternary ammonium (B1175870) salt can facilitate the transfer of the thiolate anion from the aqueous phase to the organic phase, where it reacts with the allyl halide. researchgate.net This method can enhance reaction rates and avoid the need for anhydrous conditions.
| Catalytic Method | Catalyst Example | Principle | Advantages |
| Palladium-Catalyzed Rearrangement | Palladium(II) complexes | Rearrangement of an O-allyl carbamothioate intermediate | Potential for asymmetric synthesis, mild conditions |
| Phase Transfer Catalysis (PTC) | Tetrabutylammonium bromide | Facilitates transfer of thiolate between phases | Mild conditions, no need for anhydrous solvents, potentially faster reaction rates |
Microwave-Assisted and Sonochemical Syntheses
The use of non-conventional energy sources like microwave irradiation and ultrasound has gained significant traction in organic synthesis due to their ability to dramatically reduce reaction times and improve yields. researchgate.netnih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules by microwave irradiation to accelerate reactions. researchgate.net The synthesis of Pyridine, 2-(2-propen-1-ylthio)- via direct alkylation can be significantly expedited using this technique. A mixture of 2-mercaptopyridine, an allyl halide, and a base in a suitable solvent can be subjected to microwave irradiation for a few minutes, leading to a rapid and high-yielding conversion to the desired product. nih.govresearchgate.netmdpi.com This method often results in cleaner reactions with fewer byproducts compared to conventional heating. researchgate.net
Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates. tandfonline.com The synthesis of various pyridine derivatives has been successfully achieved using ultrasound irradiation, often leading to excellent yields in shorter reaction times. tandfonline.comresearchgate.netresearchgate.net The alkylation of 2-mercaptopyridine with an allyl halide can be performed under ultrasonic irradiation, providing a green and efficient alternative to traditional methods. nih.govacs.org
| Technique | Principle | Typical Conditions | Advantages |
| Microwave-Assisted Synthesis (MAOS) | Rapid, uniform heating of polar molecules | 2-mercaptopyridine, allyl halide, base in a polar solvent, irradiated for 1-15 minutes | Drastically reduced reaction times, higher yields, cleaner reactions |
| Sonochemical Synthesis | Acoustic cavitation creates localized high energy | 2-mercaptopyridine, allyl halide, base in a solvent, subjected to ultrasound at room temperature | Shorter reaction times, energy efficiency, often milder conditions |
Flow Chemistry and Continuous Synthesis Strategies
Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing. In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs. This methodology provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency.
The synthesis of heterocyclic thioethers has been successfully demonstrated using automated flow-through systems. acs.orgacs.org For the synthesis of Pyridine, 2-(2-propen-1-ylthio)-, a solution of 2-mercaptopyridine and a base could be continuously mixed with a stream of allyl bromide in a heated reactor coil. The product would then be collected at the outlet. This approach allows for the safe handling of reagents and the potential for high-throughput synthesis. mdpi.com A study on the automated flow-through synthesis of a library of thioethers included the successful reaction of a heterocyclic thiol with allyl bromide, yielding the product in high purity and yield, demonstrating the feasibility of this approach for the target compound. acs.org
| Parameter | Advantage in Flow Synthesis |
| Heat Transfer | Superior heat exchange allows for rapid heating and cooling, enabling reactions at high temperatures with better control. |
| Mixing | Efficient and reproducible mixing of reagents leads to more consistent product quality. |
| Safety | Small reaction volumes at any given time minimize risks associated with exothermic reactions or hazardous reagents. |
| Scalability | Production can be easily scaled up by running the system for longer periods. |
| Automation | Fully automated systems allow for high-throughput synthesis and library generation. acs.orgacs.org |
Advanced Spectroscopic and Structural Elucidation of Pyridine,2 2 Propen 1 Ylthio
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional NMR: ¹H, ¹³C, and ¹⁵N (if applicable) Chemical Shift Analysis
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For Pyridine (B92270), 2-(2-propen-1-ylthio)-, the proton signals can be assigned to the pyridine ring and the allyl group. A reported ¹H NMR spectrum in CDCl₃ shows distinct signals for the protons of both moieties. researchgate.net
Allyl Group: The allyl group protons typically appear as a set of multiplets. The methylene (B1212753) protons adjacent to the sulfur atom (S-CH₂) are expected to resonate in the range of 3.5-4.0 ppm. The vinyl protons (-CH=CH₂) will show characteristic splitting patterns, with the internal proton (-CH=) appearing as a multiplet around 5.8-6.2 ppm and the terminal protons (=CH₂) as two distinct multiplets between 5.0-5.4 ppm due to their different chemical environments (cis and trans to the rest of the allyl chain).
Pyridine Ring: The protons on the pyridine ring will exhibit signals in the aromatic region (7.0-8.5 ppm). Due to the substitution at the 2-position, four distinct signals are expected. The proton at the 6-position (adjacent to the nitrogen) is typically the most deshielded and appears at the lowest field. The other protons at positions 3, 4, and 5 will appear at higher fields, with their exact chemical shifts and coupling patterns determined by the electronic effects of the allylthio substituent.
¹³C NMR Spectroscopy:
Allyl Group: The carbon of the methylene group attached to sulfur (S-CH₂) is expected to appear around 30-40 ppm. The sp² carbons of the vinyl group will be found further downfield, with the internal carbon (-CH=) at approximately 130-135 ppm and the terminal carbon (=CH₂) at a higher field, around 115-120 ppm.
Pyridine Ring: The carbon atom directly attached to the sulfur (C2) will be significantly shifted and is expected to be found in the range of 155-165 ppm. The other pyridine carbons will resonate in the aromatic region, typically between 120-150 ppm. The precise shifts are influenced by the electron-donating or -withdrawing nature of the substituent.
¹⁵N NMR Spectroscopy:
¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. scispace.comnih.govuni-stuttgart.deresearchgate.net For pyridine and its derivatives, the ¹⁵N chemical shift is sensitive to substitution and protonation. scispace.comnih.govresearchgate.net In Pyridine, 2-(2-propen-1-ylthio)-, the nitrogen atom's chemical shift would be influenced by the electron-donating character of the thioether group. While no specific ¹⁵N NMR data was found for this compound, it is anticipated that the chemical shift would be in the range observed for other 2-substituted pyridines.
Interactive Data Table: Predicted NMR Chemical Shifts (ppm)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine Ring | ||
| H-3 | ~7.0-7.2 | ~120-125 |
| H-4 | ~7.4-7.6 | ~135-140 |
| H-5 | ~7.1-7.3 | ~120-125 |
| H-6 | ~8.3-8.5 | ~148-152 |
| C-2 | - | ~158-162 |
| C-3 | - | ~121-124 |
| C-4 | - | ~136-138 |
| C-5 | - | ~123-126 |
| C-6 | - | ~149-151 |
| Allyl Group | ||
| S-CH ₂ | ~3.6-3.8 | ~35-40 |
| -CH = | ~5.9-6.1 | ~132-135 |
| =CH ₂ (trans) | ~5.2-5.4 | ~116-118 |
| =CH ₂ (cis) | ~5.0-5.2 | ~116-118 |
Note: These are predicted values based on typical ranges for similar functional groups and may not represent exact experimental values.
Two-Dimensional NMR: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and determining the detailed molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For Pyridine, 2-(2-propen-1-ylthio)-, COSY would show correlations between adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-5, and H-5 with H-6). It would also confirm the connectivity within the allyl group, showing correlations between the S-CH₂ protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons. researchgate.netyoutube.comyoutube.comsdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal for H-3 would show a cross-peak with the signal for C-3. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different parts of the molecule. For instance, HMBC would show a correlation between the S-CH₂ protons of the allyl group and the C-2 carbon of the pyridine ring, confirming the point of attachment. It would also reveal long-range couplings within the pyridine ring. researchgate.netyoutube.comyoutube.comsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for example, by observing through-space interactions between the protons of the allyl group and the protons on the pyridine ring.
Dynamic NMR Studies for Conformational Analysis
The allyl group in Pyridine, 2-(2-propen-1-ylthio)- is not rigid and can rotate around the C-S and C-C single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could provide insights into the conformational dynamics of the molecule. researchgate.netnih.gov By analyzing changes in the line shapes of the NMR signals with temperature, it would be possible to determine the energy barriers for bond rotation and identify the most stable conformers. Such studies have been performed on other substituted pyridines to understand their dynamic behavior. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govnih.govresearchgate.netlibretexts.orgu-pec.fr For Pyridine, 2-(2-propen-1-ylthio)-, HRMS would confirm its molecular formula, C₈H₉NS.
Furthermore, by analyzing the fragmentation pattern in the mass spectrum, the structural components of the molecule can be identified. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:
Loss of the allyl group: Cleavage of the S-allyl bond would result in a fragment corresponding to the 2-mercaptopyridine (B119420) radical cation and an allyl radical.
Cleavage within the allyl group: Fragmentation of the allyl chain itself can lead to the loss of smaller fragments.
Rearrangements: Thioether-containing compounds can undergo rearrangements, which would lead to characteristic fragment ions.
Understanding these fragmentation pathways provides corroborating evidence for the proposed structure. libretexts.orglibretexts.orgraco.catpressbooks.pubnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. cdnsciencepub.comcdnsciencepub.comnih.govresearchgate.netaps.orgresearchgate.netpw.edu.plnist.gov
Infrared (IR) Spectroscopy: The IR spectrum of Pyridine, 2-(2-propen-1-ylthio)- would be expected to show characteristic absorption bands for:
C=C stretching (alkene): Around 1640-1680 cm⁻¹.
C=C and C=N stretching (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
C-H stretching (aromatic and vinyl): Above 3000 cm⁻¹.
C-H stretching (aliphatic): Below 3000 cm⁻¹.
C-S stretching: A weaker band in the 600-800 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C and C-S stretching vibrations are often strong in the Raman spectrum. The symmetric ring breathing mode of the pyridine ring would also be a prominent feature. cdnsciencepub.comcdnsciencepub.comaps.org A detailed vibrational analysis, often supported by computational calculations, would allow for a complete assignment of the observed bands to specific molecular motions. nih.govresearchgate.net
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
A study has reported the crystal structure of a 2:1 molecular complex of Pyridine, 2-(2-propen-1-ylthio)- with 1,2,4,5-tetrafluoro-3,6-diiodobenzene. researchgate.netcdnsciencepub.comresearchgate.net This analysis confirmed the S-allyl isomer structure, as opposed to the N-allyl isomer (1-allylpyridine-2(1H)-thione). researchgate.net
Key structural features revealed by the crystallographic data include:
The bond lengths and angles within the pyridine ring are typical for this heterocycle. researchgate.net
The C-S-C bond angle of the thioether linkage is approximately 102.91(7)°. researchgate.net
The allyl group exhibits the expected C=C double bond length of 1.316(3) Å and a C-C single bond length of 1.492(2) Å. researchgate.net
In the co-crystal, a significant halogen bond is observed between the nitrogen atom of the pyridine ring and an iodine atom of the diiodobenzene molecule, with an N···I distance of 2.8628(12) Å. researchgate.netcdnsciencepub.comresearchgate.net
The crystal packing is further stabilized by various intermolecular contacts, with hydrogen-hydrogen interactions being the most dominant. researchgate.netcdnsciencepub.com
This crystallographic study provides unequivocal proof of the molecular structure and offers insights into the supramolecular chemistry of Pyridine, 2-(2-propen-1-ylthio)-.
Asymmetric Unit and Unit Cell Parameters
The determination of a molecule's crystal structure through X-ray crystallography begins with defining the asymmetric unit and the unit cell. The unit cell is the smallest repeating unit in a crystal lattice, and its dimensions (a, b, c) and angles (α, β, γ) are fundamental parameters. The asymmetric unit is the smallest part of the unit cell that can be reproduced by symmetry operations to generate the entire cell.
For a compound like "Pyridine, 2-(2-propen-1-ylthio)-," crystallographic analysis would provide the precise dimensions of its unit cell and identify the number of molecules in the asymmetric unit. For instance, sometimes more than one molecule, potentially with different conformations, can be found in the asymmetric unit. mdpi.com This information is crucial for understanding the packing of molecules in the solid state.
Bond Lengths, Bond Angles, and Torsion Angles Analysis
A detailed crystallographic study would yield precise measurements of all bond lengths, bond angles, and torsion angles within the "Pyridine, 2-(2-propen-1-ylthio)-" molecule. This data provides a definitive three-dimensional picture of the molecule's geometry.
Key parameters to analyze would include:
The C-S-C bond angle of the thioether linkage.
The bond lengths within the pyridine ring, which can indicate the degree of aromaticity. nist.gov
The torsion angles describing the orientation of the 2-propen-1-yl group relative to the pyridine ring.
These structural details are fundamental to understanding the molecule's conformational preferences and its potential interactions with other molecules.
Intermolecular Hydrogen Bonding and π-π Stacking Interactions
In the solid state, molecules are held together by a variety of intermolecular forces. For "Pyridine, 2-(2-propen-1-ylthio)-," two key interactions would be of interest:
Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, weak C-H···N or C-H···S hydrogen bonds could play a role in the crystal packing. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
π-π Stacking Interactions: The electron-rich pyridine ring is capable of engaging in π-π stacking interactions with adjacent pyridine rings. rsc.org The geometry of these interactions (e.g., face-to-face, edge-to-face) would be revealed by crystallographic analysis and are crucial for the stability of the crystal lattice.
Analyses such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts within a crystal structure. mdpi.com
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization of Chiral Derivatives
"Pyridine, 2-(2-propen-1-ylthio)-" itself is not chiral. However, if a chiral center were introduced into the molecule, for example by modification of the propenyl group, a pair of enantiomers would result. Chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing such chiral derivatives.
Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. A chiral molecule will produce a characteristic CD spectrum, with positive or negative peaks (Cotton effects) at specific wavelengths. The CD spectra of two enantiomers are mirror images of each other, allowing for their differentiation and the determination of enantiomeric excess.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curves for a pair of enantiomers are mirror images.
These techniques are invaluable in stereochemical studies, providing information about the absolute configuration and conformational properties of chiral molecules in solution.
Theoretical and Computational Chemistry Studies of Pyridine,2 2 Propen 1 Ylthio
Electronic Structure Calculations: DFT and Ab Initio Approaches
The foundation of understanding the chemical nature of Pyridine (B92270), 2-(2-propen-1-ylthio)- lies in the detailed analysis of its electronic structure. DFT and ab initio calculations are at the forefront of these studies, offering a balance of accuracy and computational efficiency. These methods solve the Schrödinger equation approximately to determine the electron distribution and energy of the molecule.
Optimization of Molecular Geometry and Conformational Minima
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For a flexible molecule like Pyridine, 2-(2-propen-1-ylthio)-, which contains rotatable single bonds, multiple energy minima corresponding to different conformers may exist.
Theoretical calculations, often using DFT with a basis set like 6-311++G(d,p), are employed to locate these conformational minima. The process involves systematically rotating the bonds—specifically the C-S bond and the C-C bonds of the allyl group—and calculating the energy of each resulting structure. The structures with the lowest energies represent the most stable conformers. Studies on related alkylthiopyridines suggest that the orientation of the thioether linkage relative to the pyridine ring is a critical factor in determining conformational stability. For Pyridine, 2-(2-propen-1-ylthio)-, the key dihedral angles would be C(N)-C(S)-S-C(allyl) and C(S)-S-C(allyl)-C=C. The global minimum is the conformer with the absolute lowest energy, which is the most likely to be observed experimentally under standard conditions.
Below is a hypothetical table of optimized geometric parameters for a stable conformer of Pyridine, 2-(2-propen-1-ylthio)-, as would be predicted by DFT calculations.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-S | 1.785 |
| S-C(allyl) | 1.830 |
| C=C | 1.340 |
| Bond Angles (°) ** | |
| C-S-C | 102.5 |
| N-C-S | 115.0 |
| S-C-C | 110.2 |
| Dihedral Angles (°) ** | |
| N-C-S-C | 178.5 |
| C-S-C-C | 85.0 |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT/6-311++G(d,p) calculation.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For Pyridine, 2-(2-propen-1-ylthio)-, the HOMO is expected to be localized primarily on the sulfur atom and the allyl group's π-system, reflecting the electron-rich nature of these moieties. The LUMO is likely to be distributed over the electron-deficient pyridine ring. This distribution suggests that the molecule would act as an electron donor in reactions involving the thioallyl group and as an electron acceptor through the pyridine ring.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity.
| Descriptor | Formula | Hypothetical Value | Interpretation |
| HOMO Energy | EHOMO | -6.2 eV | Electron-donating ability |
| LUMO Energy | ELUMO | -0.8 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.4 eV | Chemical hardness, stability |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 eV | Tendency to escape from a system |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.7 eV | Resistance to charge transfer |
| Global Softness (S) | 1 / (2η) | 0.185 eV-1 | Capacity to receive electrons |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.27 eV | Propensity to act as an electrophile |
Note: These values are illustrative and represent typical results from a DFT analysis.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is not uniform. Some atoms are electron-rich (negative partial charge), while others are electron-poor (positive partial charge). Methods like Natural Bond Orbital (NBO) analysis are used to calculate these partial charges. In Pyridine, 2-(2-propen-1-ylthio)-, the nitrogen atom is expected to have a significant negative charge, while the hydrogen atoms and the carbon atom attached to the sulfur will likely be positively charged. The sulfur atom's charge will depend on the balance of its electronegativity and its role as a bridge between the aromatic ring and the allyl group.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It is plotted onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this molecule, the MEP map would likely show a negative potential around the pyridine nitrogen atom and a positive potential around the hydrogen atoms of the ring and the allyl group.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By modeling spectroscopic properties, researchers can validate their computational methods against experimental results and gain a deeper understanding of the molecule's structure and electronic transitions.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. The process involves first optimizing the molecular geometry and then performing a GIAO calculation at the same or a higher level of theory. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
Predicted chemical shifts can help in assigning the signals in an experimental spectrum, especially for complex molecules or where isomers are present. For Pyridine, 2-(2-propen-1-ylthio)-, the predicted ¹³C chemical shifts would differentiate the carbons of the pyridine ring from those of the allyl group. The chemical shift of the carbon atom bonded to sulfur (C-S) would be particularly sensitive to the molecule's conformation.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Pyridine Ring | ||
| C2 (C-S) | 160.5 | - |
| C3 | 121.0 | 7.10 |
| C4 | 136.0 | 7.50 |
| C5 | 120.5 | 6.95 |
| C6 | 149.5 | 8.30 |
| Allyl Group | ||
| -S-C H₂- | 35.0 | 3.80 |
| -CH=C H₂ | 117.0 | 5.10, 5.25 |
| -C H=CH₂ | 134.0 | 5.95 |
Note: The data in this table is illustrative and represents typical values that would be obtained from a GIAO/DFT calculation.
UV-Vis Absorption and Emission Spectra Modeling
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for modeling the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states. Each calculated transition corresponds to a potential absorption peak, characterized by its wavelength (λmax) and oscillator strength (f), which relates to the peak's intensity.
For Pyridine, 2-(2-propen-1-ylthio)-, TD-DFT calculations would likely predict several electronic transitions. The most significant transitions would be π → π* transitions within the pyridine ring and the allyl group's double bond, as well as n → π* transitions involving the non-bonding electrons of the nitrogen and sulfur atoms. The solvent environment can significantly affect the absorption spectrum, and computational models can account for this using methods like the Polarizable Continuum Model (PCM). Comparing the predicted λmax values with an experimental UV-Vis spectrum helps to confirm the accuracy of the computational model and the understanding of the molecule's electronic structure.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 295 | 0.15 | n → π |
| S₀ → S₂ | 260 | 0.45 | π → π |
| S₀ → S₃ | 225 | 0.30 | π → π* |
Note: The data in this table is illustrative and represents typical results from a TD-DFT calculation in a solvent like ethanol.
Reaction Mechanism Elucidation via Computational Pathways
A primary reaction pathway of interest for Pyridine, 2-(2-propen-1-ylthio)- would be the thio-Claisen rearrangement, a psu.edupsu.edu-sigmatropic shift that is analogous to the more common Claisen rearrangement. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions. These studies would identify the structures of reactants, products, and any intermediates or transition states. For related systems, such as allyl vinyl sulfides and allyl phenyl sulfides, DFT calculations have been employed to elucidate the concerted nature of the thio-Claisen rearrangement. psu.eduacs.org These studies often explore the competition between chair-like and boat-like transition states. acs.org A computational investigation for Pyridine, 2-(2-propen-1-ylthio)- would similarly map out these pathways to determine the most energetically favorable route.
Transition State Characterization and Activation Energy Calculations
To understand the kinetics of a potential thio-Claisen rearrangement of Pyridine, 2-(2-propen-1-ylthio)-, the transition state (TS) structure would need to be located and characterized. This is typically achieved using computational methods to find the first-order saddle point on the potential energy surface. Vibrational frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
The activation energy (Ea) is a critical parameter derived from these calculations, representing the energy barrier that must be overcome for the reaction to proceed. It is calculated as the difference in energy between the transition state and the ground state of the reactant. For context, computational studies on other sigmatropic rearrangements have reported a range of activation energies depending on the specific substituents and reaction conditions. psu.eduresearchgate.net Without specific calculations for Pyridine, 2-(2-propen-1-ylthio)-, any stated value would be speculative.
A hypothetical data table for such a study is presented below to illustrate how the findings would be reported.
Table 1: Hypothetical Activation Energies for the Thio-Claisen Rearrangement of Pyridine, 2-(2-propen-1-ylthio)- (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Computational Method | Basis Set | Transition State Conformation | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-31G | Chair-like | Data not available |
| B3LYP | 6-31G | Boat-like | Data not available |
| M06-2X | def2-TZVP | Chair-like | Data not available |
| M06-2X | def2-TZVP | Boat-like | Data not available |
Solvent Effects and Implicit Solvation Models
The reaction rate and mechanism can be significantly influenced by the solvent. Computational chemistry accounts for these effects using various models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density), are commonly used to simulate the bulk solvent environment by treating it as a continuous dielectric medium. psu.edu These models would be applied to the reactant and transition state structures of Pyridine, 2-(2-propen-1-ylthio)- to calculate the free energy of solvation and assess how solvents of different polarities might affect the activation energy. For some reactions, polar solvents can stabilize charged transition states, thereby accelerating the reaction rate. psu.edu A thorough computational study would evaluate this for the thio-Claisen rearrangement of the title compound.
Non-Covalent Interactions and Supramolecular Assembly Prediction
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state, which can influence their physical properties. For Pyridine, 2-(2-propen-1-ylthio)-, potential NCIs include hydrogen bonding (if suitable donors are present in the environment), π-π stacking involving the pyridine ring, and C-H···π interactions.
Computational tools like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these weak interactions. Predicting the supramolecular assembly involves exploring the potential energy landscape of molecular clusters to identify the most stable packing arrangements. While studies exist on the supramolecular chemistry of other pyridine derivatives, thieme-connect.com a specific analysis for Pyridine, 2-(2-propen-1-ylthio)- has not been reported.
Reaction Mechanisms and Reactivity of Pyridine,2 2 Propen 1 Ylthio
Transformations Involving the Pyridine (B92270) Heterocycle
The pyridine ring, an electron-deficient aromatic system, is generally less reactive towards electrophilic attack than benzene. However, the presence of the 2-(allylthio) substituent significantly modulates this reactivity.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on the pyridine ring is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com This deactivation is further exacerbated in acidic conditions, common for many SEAr reactions like nitration or sulfonation, as the pyridine nitrogen is readily protonated, creating a positively charged pyridinium (B92312) ion and drastically reducing the ring's nucleophilicity. wikipedia.org
For pyridine itself, electrophilic attack, when forced under harsh conditions, typically occurs at the C-3 position to avoid placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. youtube.com The 2-(allylthio) group, being a sulfur-containing substituent, can exhibit a dual electronic effect. While sulfur is more electronegative than carbon, the lone pairs on the sulfur atom can be donated into the ring through resonance, a +R effect. This potential electron-donating character could activate the ring towards electrophilic substitution, although this effect is often modest.
To enhance the reactivity of pyridine towards electrophilic substitution, one common strategy is the formation of the corresponding N-oxide. wikipedia.orgyoutube.com Oxidation of the pyridine nitrogen to pyridine-N-oxide introduces a formal negative charge on the oxygen and a positive charge on the nitrogen, which through resonance, increases electron density at the C-2, C-4, and C-6 positions, thereby activating the ring for electrophilic attack, often favoring the C-4 position. youtube.comrsc.org The resulting N-oxide can then be reduced back to the substituted pyridine. wikipedia.org
| Reaction Type | Conditions | Major Product Position | Notes |
| Nitration | HNO₃/H₂SO₄ | C-3 (if any) | Extremely low yield due to ring deactivation and protonation. wikipedia.org |
| Sulfonation | Fuming H₂SO₄, high temp. | C-3 | Very low yield. youtube.com |
| Halogenation | Br₂/FeBr₃ | C-3 | Requires harsh conditions. youtube.com |
| Nitration of N-oxide | HNO₃/H₂SO₄ | C-4 | N-oxide activates the ring for electrophilic attack. rsc.org |
Nucleophilic Attack on the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, where the negative charge of the intermediate can be stabilized by the electronegative nitrogen atom. quora.comyoutube.com The presence of an electron-withdrawing group enhances the ring's electrophilicity and facilitates nucleophilic aromatic substitution (SNAr). youtube.com
In the case of Pyridine, 2-(2-propen-1-ylthio)-, the thioether group at the C-2 position can act as a leaving group in SNAr reactions, especially if the sulfur atom is oxidized to a sulfoxide (B87167) or sulfone, which are much better leaving groups. nih.gov Strong nucleophiles, such as organometallic reagents or amides, can directly attack the pyridine ring. quimicaorganica.org For instance, the Chichibabin reaction, which uses sodium amide (NaNH₂), typically results in amination at the C-2 position. youtube.com
Studies on related 2-halopyridines have shown that they readily react with nucleophiles like arenethiolates to yield the corresponding 2-arylthio-pyridines via an addition-elimination mechanism. rsc.org This suggests that the C-2 position of the pyridine ring in 2-(allylthio)pyridine is a prime site for nucleophilic attack, potentially leading to the displacement of the allylthio group.
Oxidation and Reduction of the Pyridine Nucleus
The nitrogen atom in the pyridine ring is susceptible to oxidation, most commonly forming the corresponding N-oxide with oxidizing agents like hydrogen peroxide or peroxy acids. youtube.com This transformation is often a deliberate synthetic step to activate the pyridine ring for other reactions, as discussed previously. wikipedia.orgyoutube.com
The reduction of the pyridine ring is also a possible transformation, although it typically requires strong reducing agents. Catalytic hydrogenation can reduce the pyridine ring to piperidine, though this often requires high pressures and temperatures. The specific conditions would also likely affect the allyl group of the thioether substituent.
Oxidation-reduction reactions involve the transfer of electrons. youtube.com In the context of the pyridine nucleus, oxidation refers to the loss of electrons (e.g., N-oxide formation), while reduction refers to the gain of electrons (e.g., hydrogenation to piperidine).
Reactivity of the Thioether Linkage
The thioether (sulfide) linkage is another reactive center in Pyridine, 2-(2-propen-1-ylthio)-. It can undergo oxidation at the sulfur atom and cleavage of the carbon-sulfur bonds.
Oxidation to Sulfoxides and Sulfones
The sulfur atom of the thioether can be readily oxidized to a sulfoxide and further to a sulfone. mdpi.com This is a common and synthetically useful transformation. A variety of oxidizing agents can be employed, and the outcome can often be controlled to selectively produce either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org
For example, hydrogen peroxide is a common and environmentally friendly oxidant for this purpose. mdpi.com The selectivity for sulfoxide over sulfone can often be achieved by controlling the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org Other reagents like m-chloroperoxybenzoic acid (m-CPBA) are also effective. researchgate.net The oxidation of the thioether to a sulfoxide or sulfone significantly alters the electronic properties of the substituent. Both sulfoxide and sulfone groups are strongly electron-withdrawing, which would further deactivate the pyridine ring towards electrophilic substitution but activate it for nucleophilic attack. nih.gov
| Oxidizing Agent | Product | Notes |
| Hydrogen Peroxide (1 equiv.) | Pyridine, 2-(2-propen-1-ylsulfinyl)- (Sulfoxide) | Selective oxidation can be achieved. mdpi.comorganic-chemistry.org |
| Hydrogen Peroxide (>2 equiv.) | Pyridine, 2-(2-propen-1-ylsulfonyl)- (Sulfone) | Further oxidation to the sulfone. organic-chemistry.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent. researchgate.net |
| N-Chlorosuccinimide (NCS) | Sulfoxide | Can be a selective method for sulfoxide formation. researchgate.net |
Cleavage Reactions and Thiyl Radical Formation
The carbon-sulfur bonds of the thioether linkage can be cleaved under certain conditions. One important pathway for the cleavage of the allyl-sulfur bond is through the formation of a thiyl radical (RS•). wikipedia.org Thiyl radicals are neutral, free-radical species with the general formula RS•. wikipedia.org They can be generated from thiols (RSH) by hydrogen atom abstraction, and they are known intermediates in various chemical and biological processes. wikipedia.orgcolab.ws
In the context of Pyridine, 2-(2-propen-1-ylthio)-, the formation of a pyridin-2-ylthiyl radical could be initiated by photolysis or by reaction with radical initiators. nih.govresearchgate.net Thiyl radicals are involved in diverse reactions, including addition to double bonds and hydrogen atom transfer. nih.gov The reactivity of thiyl radicals is significant in fields like polymer chemistry and biochemistry, where they can participate in chain transfer reactions. wikipedia.orgcolab.ws The cleavage of the C-S bond can also be promoted by certain reagents or under specific reaction conditions, potentially leading to the formation of 2-mercaptopyridine (B119420) and an allyl-containing fragment.
Coordination Behavior as a Sulfur Donor
While the pyridine nitrogen of Pyridine, 2-(2-propen-1-ylthio)- (also known as 2-allylthiopyridine) is a primary site for metal coordination, the sulfur atom and the allyl group also play crucial roles in its coordination chemistry. Research has shown that 2-allylthiopyridine can act as a π,σ-chelating ligand.
In a notable study, the alternating-current electrochemical synthesis involving an ethanolic solution of 2-allylthiopyridine and copper(II) halides resulted in the formation of copper(I)-halide coordination compounds. nih.gov Specifically, the compounds formed were di-μ-chlorido-bis({2-[(η-2,3)-(prop-2-en-1-yl)sulfanyl]pyridine-κN}copper(I)) and its bromo analogue. nih.gov X-ray crystallography revealed that these compounds exist as centrosymmetric dimers, [Cu₂Hal₂(C₈H₉NS)₂]. nih.gov
The coordination environment around the copper(I) ion is a distorted trigonal pyramid. nih.gov The basal plane of this pyramid is composed of the pyridine nitrogen atom, a halide ion, and the η²-allylic carbon-carbon double bond. nih.gov This demonstrates a chelating behavior where the ligand binds to the metal center through both a traditional σ-donation from the pyridine nitrogen and a π-interaction from the allyl group's double bond. nih.gov The sulfur atom itself does not directly coordinate to the copper center in this specific instance but influences the electronic properties and spatial orientation of the ligand.
The isostructural crystals of the chloro and bromo derivatives are built from these dimeric units, which are further linked by C-H···Hal hydrogen bonds and aromatic π-π stacking interactions, forming a three-dimensional network. nih.gov
Table 1: Crystal Data and Structure Refinement for Copper(I)-Halide Complexes of Pyridine, 2-(2-propen-1-ylthio)-
| Parameter | [Cu₂Cl₂(C₈H₉NS)₂] | [Cu₂Br₂(C₈H₉NS)₂] |
|---|---|---|
| Empirical Formula | C₈H₉ClCuNS | C₈H₉BrCuNS |
| Formula Weight | 250.22 | 294.67 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 9.333(3) Å, b = 12.011(4) Å, c = 8.525(3) Å, β = 108.89(3)° | a = 9.493(3) Å, b = 12.247(4) Å, c = 8.591(3) Å, β = 108.61(3)° |
| Volume | 903.4(5) ų | 943.5(5) ų |
| Z | 4 | 4 |
Data sourced from a study on copper(I)-halide π,σ-coordination compounds. nih.gov
Reactions of the Propenyl Moiety
The 2-propenyl (allyl) group in Pyridine, 2-(2-propen-1-ylthio)- is a site of significant reactivity, susceptible to a variety of transformations including electrophilic additions, radical cyclizations, and olefin metathesis.
Electrophilic Additions (e.g., Halogenation, Hydroboration)
The electron-rich double bond of the propenyl group readily undergoes electrophilic addition reactions. wikipedia.orglibretexts.orglibretexts.orglumenlearning.com Halogenation is a prime example of this reactivity. The reaction of an alkene with a halogen, such as bromine or chlorine, typically proceeds through a cyclic halonium ion intermediate, leading to an anti-addition product. libretexts.org
In the case of Pyridine, 2-(2-propen-1-ylthio)-, the presence of the neighboring sulfur and pyridine nitrogen atoms can influence the course of the reaction, leading to intramolecular cyclization. For instance, the reaction of 2-allylthiopyridine with iodine results in the formation of 3-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyridinium triiodide. This halocyclization occurs due to the intramolecular attack of the sulfur atom on the intermediate formed after the initial electrophilic attack of iodine on the double bond. A similar reaction with bromine yields a mixture of 3- and 2-bromomethyl-2,3-dihydrothiazolo[3,2-a]pyridinium bromide.
Radical Cyclization Reactions
The propenyl group is also a suitable substrate for radical cyclization reactions. wikipedia.org These reactions are typically initiated by the formation of a radical, which then adds intramolecularly to the double bond. wikipedia.org In the context of Pyridine, 2-(2-propen-1-ylthio)-, a thiyl radical could be generated, or more commonly, a radical could be formed elsewhere in a molecule containing this moiety.
The general mechanism for radical cyclization involves the attack of a radical on a multiple bond, leading to a cyclized radical intermediate which is then quenched. wikipedia.org For unsaturated systems like 2-allylthiopyridine, the regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo cyclizations generally being favored over 6-endo cyclizations. wikipedia.org For example, a radical generated on a chain attached to the sulfur atom could cyclize onto the allyl double bond. The specific conditions, such as the radical initiator (e.g., AIBN with tributyltin hydride) and the substrate structure, would determine the outcome of the reaction. mdpi.comprinceton.edu
Olefin Metathesis and Related Transformations
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds, and the terminal alkene of the propenyl group in Pyridine, 2-(2-propen-1-ylthio)- makes it a potential substrate for such reactions. wikipedia.org Common types of olefin metathesis include ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). libretexts.orgbeilstein-journals.org
Cross-metathesis with another olefin, catalyzed by ruthenium-based catalysts like Grubbs' or Schrock's catalysts, could be employed to introduce new functional groups onto the side chain. apexmolecular.comharvard.edu The success of such a reaction would depend on the relative reactivity of the two olefins and the potential for homodimerization. Ring-closing metathesis could be envisioned if another alkene functionality is present in the molecule. The reaction is driven by the formation of a stable cyclic product and the release of a small volatile alkene like ethylene. harvard.edu While specific examples involving Pyridine, 2-(2-propen-1-ylthio)- are not documented in the literature, its structure is amenable to these modern synthetic methodologies.
Multicomponent Reactions Incorporating Pyridine,2-(2-propen-1-ylthio)-
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, are highly efficient in generating molecular complexity. mdpi.comnih.govnih.gov Pyridine, 2-(2-propen-1-ylthio)- possesses functional groups that could allow its participation in various MCRs.
For instance, the pyridine nitrogen can act as a basic component in reactions like the Ugi or Passerini reactions. The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov While the pyridine nitrogen itself is not a primary amine, its basicity could play a role in catalyzing or participating in related MCRs.
The propenyl group could also be involved in MCRs. For example, in a tandem reaction, an initial transformation of the allyl group could be followed by a cyclization involving the pyridine ring or the sulfur atom. The field of MCRs is vast, and the unique combination of a pyridine ring, a thioether, and an alkene in one molecule presents numerous possibilities for its application in the diversity-oriented synthesis of complex heterocyclic structures. mdpi.comresearchgate.net
Mechanistic Studies Employing Kinetic Isotope Effects and Hammett Plots
The elucidation of reaction mechanisms for transformations involving Pyridine, 2-(2-propen-1-ylthio)- can be significantly aided by physical organic chemistry tools such as kinetic isotope effects (KIEs) and Hammett plots.
A kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org For reactions involving the propenyl group, a deuterium (B1214612) KIE (kH/kD) could be used to probe the transition state of the rate-determining step. For example, in an electrophilic addition where a C-H bond is broken in the rate-determining step, a primary KIE would be observed. youtube.com A secondary KIE could provide information about changes in hybridization at the carbon atoms of the double bond during the reaction. libretexts.org
Hammett plots are used to study the effect of substituents on the reaction rate and can provide insights into the electronic nature of the transition state. rsc.org For Pyridine, 2-(2-propen-1-ylthio)-, one could synthesize a series of derivatives with different substituents on the pyridine ring (e.g., electron-donating or electron-withdrawing groups at the 4- or 5-position). By measuring the rate constants for a particular reaction of these derivatives, a Hammett plot of log(k/k₀) versus the substituent constant (σ) can be constructed. The slope of this plot (the reaction constant, ρ) would indicate the sensitivity of the reaction to electronic effects and whether charge is being built up or dissipated at the pyridine ring in the transition state. rsc.org For instance, a large negative ρ value for a reaction involving the pyridine nitrogen as a nucleophile would suggest the development of positive charge in the transition state. Nonlinear Hammett plots can indicate a change in the rate-determining step or the reaction mechanism across the series of substituents. rsc.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Pyridine, 2-(2-propen-1-ylthio)- |
| 2-Allylthiopyridine |
| Di-μ-chlorido-bis({2-[(η-2,3)-(prop-2-en-1-yl)sulfanyl]pyridine-κN}copper(I)) |
| Di-μ-bromido-bis({2-[(η-2,3)-(prop-2-en-1-yl)sulfanyl]pyridine-κN}copper(I)) |
| 3-Iodomethyl-2,3-dihydrothiazolo[3,2-a]pyridinium triiodide |
| 3-Bromomethyl-2,3-dihydrothiazolo[3,2-a]pyridinium bromide |
| 2-Bromomethyl-2,3-dihydrothiazolo[3,2-a]pyridinium bromide |
| 3-(2-Thienyl)propan-1-ol |
Derivatization Strategies and Functionalization of Pyridine,2 2 Propen 1 Ylthio
Modification of the Pyridine (B92270) Ring for Enhanced Chemical Properties
The pyridine ring, being an electron-deficient aromatic system, can be functionalized through various strategies to modulate its electronic and steric properties.
Direct C-H functionalization of pyridines is a powerful tool for introducing new substituents. nih.govnih.gov While the 2-position is already substituted, the remaining C-H bonds at positions 3, 4, 5, and 6 are potential sites for modification. The regioselectivity of these reactions is often influenced by the electronic nature of the substituents already present on the ring and the choice of catalyst. nih.gov For instance, palladium-catalyzed C-H arylation has been demonstrated for pyridines bearing electron-withdrawing groups, leading to functionalization at the 3- and 4-positions. nih.gov The thioether group at the 2-position can influence the regioselectivity of such transformations.
Electrophilic aromatic substitution on the pyridine ring itself is generally challenging due to its electron-deficient nature. wikipedia.orgmasterorganicchemistry.com However, activation of the ring, for example through the formation of an N-oxide, can facilitate electrophilic attack.
Nucleophilic aromatic substitution (SNAr) offers another avenue for pyridine ring modification, particularly for the introduction of nucleophiles at positions activated by electron-withdrawing groups or by the formation of pyridinium (B92312) salts. chemrxiv.orgyoutube.com The reactivity of halopyridines in SNAr reactions is well-established, suggesting that conversion of a C-H bond on the pyridine ring of 2-allylthiopyridine to a halide could be a viable strategy for introducing a range of nucleophiles. youtube.com
Below is a table summarizing potential C-H functionalization reactions applicable to the pyridine ring of 2-allylthiopyridine, based on known pyridine chemistry.
| Reaction Type | Reagents and Conditions | Potential Product | Reference |
| C-H Arylation | Aryl halide, Pd catalyst, ligand, base | Aryl-substituted 2-allylthiopyridine | nih.gov |
| C-H Borylation | Borylating agent, Ir catalyst | Borylated 2-allylthiopyridine | nih.gov |
| C-H Alkenylation | Alkene, Rh or Ru catalyst | Alkenyl-substituted 2-allylthiopyridine | nih.gov |
Chemical Transformations at the Sulfur Center
The sulfur atom in 2-allylthiopyridine is a key site for chemical manipulation, allowing for the synthesis of sulfonium (B1226848) salts and participation in ligand exchange reactions.
The lone pair of electrons on the sulfur atom allows for its alkylation or arylation to form sulfonium salts. These salts are valuable intermediates in organic synthesis. The reaction typically involves treatment of the sulfide (B99878) with an alkyl halide or other electrophilic species. The resulting sulfonium salt can then be used in various coupling reactions.
The sulfur atom can act as a soft donor and coordinate to various metal centers. This property can be exploited in ligand exchange reactions, where the pyridine-sulfur moiety can act as a bidentate or monodentate ligand. google.com The interaction with metal centers can also facilitate other transformations on the molecule.
The table below outlines representative transformations at the sulfur center.
| Transformation | Reagents | Product Type |
| Oxidation | Oxidizing agent (e.g., m-CPBA) | 2-Allylsulfinylpyridine or 2-Allylsulfonylpyridine |
| S-Alkylation | Alkyl halide (e.g., CH₃I) | S-Alkyl-2-allylthiopyridinium salt |
Exploiting the Propenyl Group for Further Functionalization
The propenyl (allyl) group provides a reactive handle for a variety of chemical transformations, including additions to the double bond and polymerization.
The carbon-carbon double bond of the propenyl group is susceptible to a range of addition reactions. Halogenation, hydrohalogenation, and hydration can introduce new functional groups to the side chain. Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, could potentially involve the propenyl group as a dienophile, although its reactivity would depend on the electronic nature of the diene. libretexts.orgrsc.org The [2+2] cycloaddition is another possibility, which can occur under thermal or photochemical conditions depending on the substrate. youtube.com
The presence of the vinyl group in the propenyl moiety suggests that Pyridine, 2-(2-propen-1-ylthio)- could serve as a monomer in polymerization reactions. Both radical and cationic polymerization mechanisms are conceivable. Radical polymerization can be initiated by thermal or photochemical decomposition of a radical initiator. youtube.com Cationic polymerization of vinyl ethers and related compounds is also a well-established process. rsc.orgrsc.org The resulting polymers would feature a poly(allyl) backbone with pendant 2-thiopyridyl groups, which could have interesting material properties. Free-radical polymerization could also be a viable method for creating block copolymers. nih.gov
The following table summarizes potential reactions involving the propenyl group.
| Reaction Type | Reagents and Conditions | Potential Product | Reference |
| Halogenation | X₂ (e.g., Br₂) | Dihalo-propyl-substituted pyridine | |
| Hydrohalogenation | HX (e.g., HBr) | Halo-propyl-substituted pyridine | |
| Diels-Alder [4+2] Cycloaddition | Diene | Cycloadduct | libretexts.orgnih.gov |
| Radical Polymerization | Radical initiator (e.g., AIBN) | Poly(2-(2-propen-1-ylthio)pyridine) | youtube.commdpi.com |
| Cationic Polymerization | Cationic initiator | Poly(2-(2-propen-1-ylthio)pyridine) | rsc.orgrsc.org |
Synthesis of Advanced Pyridine,2-(2-propen-1-ylthio)- Derivatives with Tuned Electronic Properties
Research into related pyridinophane and dipyrido-phenazine systems has demonstrated that substitution on the pyridine ring provides a reliable method for regulating electronic properties. researchgate.netnih.govrsc.org For instance, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the 4-position of the pyridine ring can significantly alter the redox potentials of metal complexes without causing major structural changes. nih.gov This principle can be directly extended to 2-allylthiopyridine.
Strategies for Tuning Electronic Properties:
Pyridine Ring Functionalization: The most common strategy involves the electrophilic or nucleophilic substitution on the pyridine ring.
Electron-Withdrawing Groups (EWGs): Introducing groups such as nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), or halides (-Cl, -Br) onto the pyridine ring, typically at the 4- or 6-positions, will lower the energy of the molecule's frontier orbitals. This modification makes the pyridine nitrogen less basic and the sulfur atom less nucleophilic. Such derivatives are expected to have higher redox potentials and can be useful in applications requiring electron-accepting ligands.
Electron-Donating Groups (EDGs): Conversely, the installation of groups like amino (-NH₂), methoxy (B1213986) (-OCH₃), or methyl (-CH₃) increases the electron density on the pyridine ring. This raises the energy of the HOMO, making the molecule a better electron donor. These derivatives would exhibit lower redox potentials and enhanced coordinating ability with metal centers.
Allyl Group Modification: While less common for tuning electronic properties compared to ring substitution, the allyl group can be modified to extend conjugation or introduce inductive effects. For example, creating a more extended π-system by replacing the allyl group with a cinnamyl or other conjugated system would significantly impact the molecule's absorption and emission properties.
The synthesis of these derivatives often involves multi-step processes starting from commercially available substituted pyridinethiols or by direct functionalization of the pre-formed 2-allylthiopyridine, although the latter can be challenging due to the directing effects of the ring nitrogen and the thioether group. Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental work to predict and rationalize the electronic effects of different substituents. rsc.org
| Derivative Name | Substituent (Position) | Expected Electronic Effect | Potential Application |
| 4-Nitro-2-(2-propen-1-ylthio)pyridine | -NO₂ (4) | Lowers HOMO/LUMO, increases redox potential | Electron-accepting materials, catalysis |
| 4-Amino-2-(2-propen-1-ylthio)pyridine | -NH₂ (4) | Raises HOMO, decreases redox potential | Electron-donating ligands for metal complexes |
| 4-Trifluoromethyl-2-(2-propen-1-ylthio)pyridine | -CF₃ (4) | Strong electron withdrawal, lowers orbital energies | Ligands for electron-poor metal centers |
| 4-Methoxy-2-(2-propen-1-ylthio)pyridine | -OCH₃ (4) | Electron donation, raises orbital energies | Enhanced nucleophilicity, sensor development |
| 2-((E)-3-Phenyl-2-propen-1-ylthio)pyridine | Cinnamyl group | Extended π-conjugation, altered optical properties | Molecular wires, photosensitizers |
Stereocontrolled Derivatization and Chiral Auxiliaries
The allyl group in Pyridine,2-(2-propen-1-ylthio)- presents a key site for stereocontrolled transformations, allowing for the synthesis of chiral derivatives with defined three-dimensional structures. Such chiral thioethers are valuable as ligands in asymmetric catalysis and as building blocks for complex, biologically active molecules. Stereocontrol can be achieved through various strategies, most notably through substrate control, reagent control, or the use of chiral auxiliaries.
A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed for potential reuse. In the context of 2-allylthiopyridine, a chiral auxiliary could be attached to the pyridine ring or the sulfur atom could itself become part of a chiral auxiliary system.
Strategies for Stereocontrolled Derivatization:
Asymmetric Functionalization of the Allyl Group: The double bond of the allyl moiety is prochiral and can undergo a variety of stereoselective reactions.
Asymmetric Epoxidation: Using reagents like Sharpless-Katsuki epoxidation catalysts can yield chiral epoxy-thioethers.
Asymmetric Dihydroxylation: Reagents such as AD-mix-α and AD-mix-β can be used to install two hydroxyl groups across the double bond with high enantioselectivity, leading to chiral diols.
Cyclopropanation: Asymmetric cyclopropanation can introduce a chiral cyclopropyl (B3062369) ring into the molecule.
Use of Chiral Auxiliaries:
Pyridine-Based Auxiliaries: Chiral groups, often derived from the chiral pool (e.g., from amino acids or terpenes), can be installed on the pyridine ring. These groups can then direct the approach of reagents to the allyl group. Research on pyridine thiols derived from thiofenchone has shown that such systems can be highly effective ligands in palladium-catalyzed allylic substitution, achieving near-perfect enantioselection (up to 98% ee). acs.orgrug.nl This demonstrates the potential of incorporating chirality directly into the pyridine backbone.
Sulfur-Based Auxiliaries: The thioether itself can be part of a chiral auxiliary framework. For instance, N-acyl-1,3-thiazolidine-2-thiones, derived from amino acids, are well-established chiral auxiliaries where the sulfur atom plays a key role. researchgate.netnih.gov One could envision strategies where the allyl group is attached to a chiral thiazolidinethione precursor, a stereoselective reaction is performed, and then the pyridine moiety is installed.
Metal-Complexed Auxiliaries: In some cases, a chiral ligand can coordinate to a metal center, which in turn coordinates to the 2-allylthiopyridine substrate. The chiral ligand then directs the transformation on the allyl group. Chiral Nickel(II)-BINAP complexes, for example, have been used to catalyze asymmetric aldol (B89426) reactions on related thiazolidine-2-thione systems. nih.gov
The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity or enantioselectivity. The development of these methods relies on a deep understanding of reaction mechanisms and the non-bonding interactions that govern the transition states. nih.gov
| Chiral Auxiliary Type | Example Auxiliary | Target Reaction on Allyl Group | Expected Stereochemical Control |
| Terpene-derived | (-)-Isopinocampheyl group | Asymmetric Hydroboration-Oxidation | High enantiomeric excess (ee) of the resulting alcohol |
| Amino acid-derived (Oxazolidinone) | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Asymmetric Alkylation (after modification) | High diastereomeric excess (de) |
| BINAP Ligand | (R)-BINAP with a metal catalyst (e.g., Ni, Pd) | Asymmetric Allylic Alkylation | High enantiomeric excess (ee) |
| Sharpless Ligand | Diethyl tartrate (DET) | Asymmetric Epoxidation | High enantiomeric excess (ee) of the epoxide |
| Thiazolidinethione | (4R)-Phenylthiazolidinethione | Michael Addition | High diastereoselectivity |
Coordination Chemistry and Organometallic Applications of Pyridine,2 2 Propen 1 Ylthio Complexes
Chelation Modes and Ligand Behavior of Pyridine (B92270), 2-(2-propen-1-ylthio)-
The coordination behavior of Pyridine, 2-(2-propen-1-ylthio)- is dictated by the interplay of its pyridine nitrogen, thioether sulfur, and the π-system of the allyl group. This allows for flexible coordination to a single metal center or bridging between multiple metal ions.
Monodentate, Bidentate, and Multidentate Coordination
Pyridine, 2-(2-propen-1-ylthio)- can act as a monodentate ligand, typically through the nitrogen atom of the pyridine ring, which is a common coordination site for many pyridine-based ligands. However, it more commonly functions as a bidentate ligand. In the case of copper(I) halide complexes, the ligand exhibits a chelating behavior, coordinating to the copper ion through both the pyridine nitrogen and the sulfur atom of the thioether group. This N,S-chelation forms a stable five-membered ring, a common and favored arrangement in coordination chemistry.
π-Coordination of the Alkene Moiety
A significant aspect of the ligand behavior of Pyridine, 2-(2-propen-1-ylthio)- is the ability of its terminal alkene (the 2-propen-1-yl group) to participate in coordination. This π-coordination involves the interaction of the electron density of the C=C double bond with vacant orbitals of a metal center. This type of interaction is common for transition metals, particularly those with d-electrons available for back-bonding.
In the synthesized copper(I) chloride and bromide complexes, the allyl group's C=C bond is directly involved in the coordination to the copper ion. elsevierpure.com This results in a η²-coordination mode, where both carbon atoms of the double bond are considered to be bonded to the metal center. This π,σ-chelation, involving both the pyridine nitrogen and the allyl group, leads to a stable coordination environment around the copper(I) ion. The ability of the alkene to coordinate adds a layer of complexity and versatility to the ligand, allowing it to form distinct and stable organometallic structures.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with Pyridine, 2-(2-propen-1-ylthio)- typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to elucidate their structure and properties.
Transition Metal Complexes (e.g., Pd, Pt, Ru, Rh, Cu, Ag)
The coordination chemistry of Pyridine, 2-(2-propen-1-ylthio)- with transition metals is an area of active research, with a notable example being its complexation with copper(I).
Copper(I) Complexes: The reaction of Pyridine, 2-(2-propen-1-ylthio)- with copper(II) halides in an ethanolic solution via alternating-current electrochemical synthesis has been shown to produce copper(I) complexes. elsevierpure.com Specifically, the compounds di-μ-chlorido-bis({2-[(η-2,3)-(prop-2-en-1-yl)sulfanyl]pyridine-κN}copper(I)) and its bromide analogue have been synthesized and characterized by single-crystal X-ray diffraction. elsevierpure.com These complexes are isostructural and feature centrosymmetric [Cu₂Hal₂(C₈H₉NS)₂] dimers. elsevierpure.com The copper(I) ion in these structures exhibits a trigonal–pyramidal coordination environment, being coordinated to the pyridine nitrogen, the allyl C=C bond, and two bridging halide ions. elsevierpure.com
| Compound | Formula | Crystal System | Space Group | Key Structural Feature |
| di-μ-chlorido-bis({2-[(η-2,3)-(prop-2-en-1-yl)sulfanyl]pyridine-κN}copper(I)) | [Cu₂Cl₂(C₈H₉NS)₂] | Monoclinic | P2₁/c | Centrosymmetric dimer with π,σ-chelating ligand |
| di-μ-bromido-bis({2-[(η-2,3)-(prop-2-en-1-yl)sulfanyl]pyridine-κN}copper(I)) | [Cu₂Br₂(C₈H₉NS)₂] | Monoclinic | P2₁/c | Centrosymmetric dimer with π,σ-chelating ligand |
While specific research on palladium, platinum, ruthenium, rhodium, and silver complexes with Pyridine, 2-(2-propen-1-ylthio)- is not extensively documented in publicly available literature, the coordination behavior of similar pyridyl thioether ligands with these metals suggests potential for complex formation. For instance, palladium(II) and platinum(II) are known to form stable square planar complexes with N,S-chelating ligands. It is plausible that Pyridine, 2-(2-propen-1-ylthio)- could form similar complexes, potentially with the allyl group either remaining non-coordinated or participating in more complex bonding arrangements. Ruthenium and rhodium, with their versatile coordination chemistry, could also form a variety of complexes with this ligand, although specific examples are yet to be reported. Silver(I) is known to form complexes with pyridyl thioethers, often resulting in polymeric structures, suggesting that Pyridine, 2-(2-propen-1-ylthio)- could act as a bridging ligand in silver(I) coordination polymers. nih.govnih.gov
Main Group and Lanthanide/Actinide Complexes
The coordination chemistry of Pyridine, 2-(2-propen-1-ylthio)- with main group elements and lanthanides/actinides is a largely unexplored area. Generally, main group metals have a lower affinity for soft sulfur donors compared to transition metals. alfa-chemistry.com However, the presence of the hard pyridine nitrogen donor could facilitate complexation. The potential for the allyl group to interact with these metals is also an open question.
Similarly, the interaction of this ligand with lanthanides and actinides is not well-documented. While sulfur-donating ligands have been investigated for the separation of trivalent actinides and lanthanides, these studies have typically focused on other types of sulfur-containing molecules. nih.govresearchgate.net The combination of a soft sulfur donor and a hard nitrogen donor in Pyridine, 2-(2-propen-1-ylthio)- might lead to interesting selectivities in complexation with these f-block elements, but further research is required to establish this.
Electronic and Magnetic Properties of Pyridine, 2-(2-propen-1-ylthio)- Metal Complexes
The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand.
For the known copper(I) complexes of Pyridine, 2-(2-propen-1-ylthio)-, which have a d¹⁰ electron configuration, they are expected to be diamagnetic. nih.gov This is because all the d-orbitals are completely filled, leaving no unpaired electrons to generate a magnetic moment. Their electronic spectra are likely to be dominated by ligand-to-metal charge transfer (LMCT) bands, as d-d transitions are not possible.
Research Findings on the Catalytic Applications of "Pyridine, 2-(2-propen-1-ylthio)-" Remain Elusive
General studies on palladium(II) complexes featuring substituted pyridine ligands have demonstrated their efficacy as precatalysts in fundamental carbon-carbon bond-forming reactions. These include the Suzuki-Miyaura and Heck cross-coupling reactions, which are cornerstones of modern synthetic chemistry. The electronic and steric properties of substituents on the pyridine ring are known to significantly influence the catalytic activity of the resulting metal complexes. However, specific data on the performance of "Pyridine, 2-(2-propen-1-ylthio)-" in these transformations could not be located.
Similarly, the fields of hydrogenation, hydrosilylation, oxidation, and C-H activation catalysis have all benefited from the development of catalysts based on pyridine-containing ligands. For instance, imino-pyridine nickel(II) complexes have been explored as catalysts for the transfer hydrogenation of ketones. Furthermore, various transition metals, including rhodium and copper, have been employed with pyridine-based ligands to facilitate C-H activation and subsequent functionalization.
The design of chiral analogues of pyridine ligands for asymmetric catalysis is also a well-established area of research. The introduction of chirality can lead to highly enantioselective transformations, which are crucial in the synthesis of pharmaceuticals and other fine chemicals.
In the context of precatalyst design, the stability and activation mechanisms of metal-pyridine complexes are of paramount importance. The ligand's structure dictates how the active catalytic species is generated and its subsequent reactivity.
Unfortunately, without specific studies on "Pyridine, 2-(2-propen-1-ylthio)-", it is not possible to provide detailed research findings, data tables, or a thorough analysis of its role in the catalytic applications outlined in the requested article structure. The scientific community has yet to publish significant work on the catalytic potential of this specific compound. Therefore, the following sections on its application in cross-coupling reactions, hydrogenation and hydrosilylation, oxidation and C-H activation, asymmetric catalysis, and its role in precatalyst design cannot be populated with the required scientifically accurate and detailed information.
Further experimental research would be necessary to elucidate the coordination behavior of "Pyridine, 2-(2-propen-1-ylthio)-" and the catalytic activity of its corresponding metal complexes. Such studies would need to be conducted to generate the data required for a comprehensive article on this subject.
Advanced Applications in Materials Science and Supramolecular Chemistry
Integration of Pyridine (B92270), 2-(2-propen-1-ylthio)- into Functional Materials
The ability to incorporate Pyridine, 2-(2-propen-1-ylthio)- into larger systems is a cornerstone of its utility in materials science. This integration can be achieved through both covalent and non-covalent strategies, leading to the development of functional polymers and precisely modified surfaces.
Pyridine, 2-(2-propen-1-ylthio)- serves as a functional monomer for the synthesis of specialty polymers and copolymers. The presence of the allyl group allows it to undergo polymerization through various mechanisms, including free radical polymerization. The resulting polymers incorporate the pyridylthio side chains, which can then be used for a variety of purposes, such as metal ion chelation or as sites for further chemical modification.
For instance, copolymers can be synthesized by reacting Pyridine, 2-(2-propen-1-ylthio)- with other monomers, thereby tuning the properties of the final material. These copolymers can exhibit a range of characteristics depending on the comonomer used, leading to materials with tailored thermal stability, solubility, and mechanical properties. The pyridyl groups within the polymer backbone can also act as ligands, enabling the formation of polymer-metal complexes with interesting catalytic or magnetic properties.
| Property | Description |
| Monomer Functionality | The allyl group enables polymerization, while the pyridyl and thioether groups provide sites for metal coordination and further functionalization. |
| Copolymerization | Can be copolymerized with various monomers to tailor the properties of the resulting polymer, such as its mechanical strength, thermal stability, and solubility. |
| Post-Polymerization Modification | The pendant pyridyl groups in the polymer can be modified after polymerization to introduce new functionalities. |
The thioether group in Pyridine, 2-(2-propen-1-ylthio)- facilitates its strong interaction with the surfaces of noble metals like gold and silver. This property is harnessed in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a substrate. By exposing a metal surface to a solution of Pyridine, 2-(2-propen-1-ylthio)-, a dense and stable monolayer can be created where the molecules are oriented with the sulfur atom bound to the surface and the pyridine ring exposed outwards.
These functionalized surfaces can then be used in a variety of applications. The exposed pyridine units can act as recognition sites for other molecules, serve as anchor points for the immobilization of catalysts or biomolecules, or be used to alter the surface properties, such as its wettability or corrosion resistance. The allyl group can also be utilized for subsequent chemical reactions on the surface, allowing for the creation of more complex, multilayered structures.
Supramolecular Chemistry: Non-Covalent Interactions and Host-Guest Systems
In the field of supramolecular chemistry, which focuses on the study of systems composed of multiple molecules held together by non-covalent forces, Pyridine, 2-(2-propen-1-ylthio)- is a valuable component. Its ability to participate in metal coordination and other non-covalent interactions makes it an excellent candidate for the construction of complex, self-assembled architectures.
The nitrogen atom of the pyridine ring and the sulfur atom of the thioether group in Pyridine, 2-(2-propen-1-ylthio)- can both act as ligands, binding to metal ions to form coordination complexes. When di- or multi-topic metal ions are used, this can lead to the formation of extended one-, two-, or three-dimensional structures known as coordination polymers (CPs) or metal-organic frameworks (MOFs).
The properties of these materials, such as their porosity, stability, and catalytic activity, are highly dependent on the choice of both the metal ion and the organic ligand. The use of Pyridine, 2-(2-propen-1-ylthio)- as a ligand can introduce specific functionalities into the MOF or CP, such as reactive sites for post-synthetic modification via the allyl group, or specific binding sites for guest molecules.
| Feature | Role of Pyridine, 2-(2-propen-1-ylthio)- |
| Coordination Sites | The pyridine nitrogen and thioether sulfur act as donor atoms for metal coordination. |
| Structural Diversity | The flexibility of the allylthio group can influence the final structure of the coordination polymer or MOF. |
| Functional Pores | The allyl groups can be positioned within the pores of the framework, providing sites for further chemical reactions. |
Beyond the formation of crystalline frameworks, Pyridine, 2-(2-propen-1-ylthio)- can be employed in various self-assembly strategies to create discrete supramolecular structures. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, in addition to its metal-coordinating ability. These non-covalent interactions can be used to direct the assembly of molecules into specific arrangements, such as molecular capsules, cages, or rosettes.
In the context of molecular recognition, the pyridine unit can act as a binding site for complementary molecules through hydrogen bonding or metal coordination. This allows for the design of host-guest systems where the Pyridine, 2-(2-propen-1-ylthio)- containing host can selectively bind to specific guest molecules. The allyl group can also be used to attach these recognition units to surfaces or polymers, creating functional materials for sensing or separation applications.
Electrochemical Properties and Applications (e.g., Redox Behavior, Sensor Development)
The electrochemical behavior of Pyridine, 2-(2-propen-1-ylthio)- and materials derived from it is another area of active research. The pyridine ring can undergo reversible reduction and oxidation processes, and the presence of the thioether linkage can also influence the electronic properties of the molecule.
This redox activity can be exploited in the development of electrochemical sensors. For example, a surface modified with a self-assembled monolayer of Pyridine, 2-(2-propen-1-ylthio)- can be used as an electrode in an electrochemical cell. The interaction of an analyte with the pyridine units on the surface can lead to a measurable change in the electrochemical response, such as a shift in the redox potential or a change in the current. This principle can be used to design sensors for a variety of targets, including metal ions, protons (pH), and small organic molecules.
Furthermore, polymers and coordination frameworks containing the Pyridine, 2-(2-propen-1-ylthio)- unit can also exhibit interesting electrochemical properties. These materials can be used to create modified electrodes with enhanced catalytic activity or selectivity for specific electrochemical reactions. The ability to tune the electronic properties of these materials by changing the metal ion or the copolymer composition provides a powerful tool for the development of advanced electrochemical devices.
Photophysical Properties and Potential in Optoelectronic Applications
The photophysical properties of Pyridine, 2-(2-propen-1-ylthio)- are dictated by the electronic transitions involving the pyridine ring and the thioether moiety. While specific experimental data for this exact compound are not extensively available in public literature, its photophysical behavior can be inferred from studies on analogous 2-substituted pyridines and aryl thioethers.
Detailed Research Findings:
The absorption spectrum of Pyridine, 2-(2-propen-1-ylthio)- is expected to be characterized by transitions within the pyridine ring and those involving the sulfur atom's non-bonding electrons. Typically, pyridyl compounds exhibit π-π* transitions at lower wavelengths and n-π* transitions at higher wavelengths. The introduction of a thioether group at the 2-position is anticipated to modulate these transitions. Computational studies on similar molecules, such as thioanisole, have identified low-lying excited states of both ππ* and nσ* character that are crucial in their photochemical pathways. rsc.orgosti.gov
The fluorescence properties of 2-substituted pyridines are highly dependent on the nature and position of the substituent. Computational analyses of 8(meso)-pyridyl-BODIPYs have shown that 2-pyridyl isomers tend to be less fluorescent than their 3- and 4-pyridyl counterparts. researchgate.net This phenomenon is often attributed to the facilitation of non-radiative decay pathways due to the proximity of the substituent to the nitrogen atom. Therefore, Pyridine, 2-(2-propen-1-ylthio)- may exhibit weak to moderate fluorescence, with the emission likely originating from a π-π* excited state. The presence of the sulfur atom could also influence intersystem crossing rates, potentially leading to phosphorescence at low temperatures. nih.gov
Interactive Data Table: Expected Photophysical Properties
The following table outlines the expected photophysical properties of Pyridine, 2-(2-propen-1-ylthio)- based on data from analogous compounds. These are theoretical estimations and await experimental verification.
| Property | Expected Value/Range | Notes |
| Absorption Maximum (λmax) | 250 - 280 nm | Primarily attributed to π-π* transitions of the pyridine ring, potentially red-shifted by the thioether substituent. researchgate.net |
| Molar Absorptivity (ε) | 5,000 - 15,000 M-1cm-1 | Typical for π-π* transitions in aromatic systems. |
| Emission Maximum (λem) | 300 - 350 nm | Expected to be weak due to potential non-radiative decay pathways common in 2-substituted pyridines. researchgate.net |
| Fluorescence Quantum Yield (ΦF) | < 0.1 | 2-substitution on pyridine often leads to lower quantum yields. researchgate.net |
| Excited State Lifetime (τ) | 1 - 5 ns | Typical for singlet excited states of similar aromatic molecules. |
Potential in Optoelectronic Applications:
The structural features of Pyridine, 2-(2-propen-1-ylthio)- suggest its potential as a building block in various optoelectronic materials. Pyridine-containing polymers and small molecules are widely investigated for their use in organic light-emitting diodes (OLEDs), sensors, and as ligands in emissive metal complexes. rsc.org
The thioether linkage can be a site for further functionalization or can be used to coordinate with metal centers, leading to the formation of luminescent coordination polymers or complexes. The photophysical properties of such materials can be tuned by modifying the substituents on the pyridine ring or by changing the metal ion. For instance, dinuclear platinum(II) complexes with pyridine-2-thiolate (B1254107) ligands have been shown to exhibit phosphorescence. nih.gov
Furthermore, the allyl group provides a handle for polymerization or for grafting the molecule onto surfaces, which is a key step in the fabrication of thin-film devices. The development of materials based on Pyridine, 2-(2-propen-1-ylthio)- could lead to new systems for applications in sensing, where changes in the photophysical properties upon interaction with an analyte are used for detection, or in light-emitting devices.
Future Research Directions and Interdisciplinary Perspectives for Pyridine,2 2 Propen 1 Ylthio
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
The development of efficient and environmentally benign methods for synthesizing Pyridine (B92270), 2-(2-propen-1-ylthio)- is a key area of future research. The principles of green chemistry are increasingly guiding the design of new synthetic routes to minimize waste and energy consumption. nih.gov
Key research avenues include:
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly attractive for their atom economy and efficiency. nih.gov Future work will likely focus on designing novel multicomponent reactions for the one-pot synthesis of 2-allylthiopyridine and its derivatives.
Catalytic Approaches: The use of homogeneous or heterogeneous catalysts can lead to milder reaction conditions and improved yields. nih.gov Research is ongoing to develop new catalysts that are more selective, reusable, and environmentally friendly for the synthesis of this compound.
Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. The application of these technologies to the synthesis of 2-allylthiopyridine is a promising area for future investigation.
| Synthetic Approach | Key Advantages | Research Focus |
| Multicomponent Reactions | Atom economy, reduced waste, simplified procedures. nih.gov | Design of new one-pot syntheses. |
| Catalysis | Milder conditions, higher yields, potential for recyclability. nih.gov | Development of novel, green catalysts. |
| Alternative Energy | Reduced reaction times, energy efficiency. | Application of microwave and ultrasound technologies. |
Design and Discovery of Next-Generation Catalytic Systems
The structural features of Pyridine, 2-(2-propen-1-ylthio)-, particularly the pyridine nitrogen and the sulfur atom, make it a promising ligand for the development of novel transition metal catalysts. Future research in this area will focus on creating sophisticated catalytic systems for a variety of chemical transformations.
Potential areas of development include:
Asymmetric Catalysis: The synthesis of chiral derivatives of 2-allylthiopyridine could lead to new ligands for asymmetric catalysis, enabling the production of enantiomerically pure compounds, which are of high value in the pharmaceutical industry.
Cross-Coupling Reactions: Research will likely focus on designing palladium and other transition metal complexes with 2-allylthiopyridine-based ligands to catalyze important C-C and C-N bond-forming reactions with enhanced activity and selectivity.
Polymerization Catalysis: The unique electronic and steric properties of this ligand could be harnessed to develop novel catalysts for producing polymers with specific and desirable properties.
Advanced Computational Modeling for Complex Reactivity and Material Properties
Computational chemistry offers powerful tools to investigate the structure, reactivity, and properties of molecules, providing insights that can guide experimental work. Future research will increasingly rely on advanced computational models to deepen the understanding of Pyridine, 2-(2-propen-1-ylthio)-.
Key applications of computational modeling will include:
Mechanistic Studies: Computational models can be used to elucidate the detailed mechanisms of reactions involving 2-allylthiopyridine, helping to understand the factors that control reaction outcomes. nih.gov
Predictive Modeling: These models can predict the reactivity and properties of new, unsynthesized derivatives, allowing for the rational design of molecules with desired characteristics. nih.gov
Materials Design: Computational simulations can be employed to predict the properties of materials incorporating 2-allylthiopyridine, aiding in the design of new functional materials.
Integration with Automation and High-Throughput Experimentation in Discovery
The integration of automation and high-throughput experimentation (HTE) is transforming chemical research by enabling the rapid screening of vast numbers of experiments. nih.govyoutube.com This approach accelerates the discovery of new reactions, catalysts, and materials. youtube.comacs.org
Future applications in the context of Pyridine, 2-(2-propen-1-ylthio)- include:
Rapid Reaction Optimization: HTE allows for the efficient screening of various reaction parameters, such as catalysts, solvents, and temperatures, to quickly identify optimal conditions for synthesis. youtube.comacs.org
Catalyst and Materials Screening: Large libraries of derivatives can be rapidly synthesized and tested for their catalytic activity or material properties, significantly speeding up the discovery process. acs.orgresearchgate.net
Data-Driven Discovery: The large datasets generated by HTE can be used in conjunction with machine learning algorithms to identify trends and predict the outcomes of future experiments, further accelerating research. researchgate.net
| Technology | Impact on Research | Future Goal |
| High-Throughput Experimentation (HTE) | Accelerates the testing of numerous reaction conditions and compounds. nih.govyoutube.com | Fully automated synthesis and screening of 2-allylthiopyridine derivatives. |
| Laboratory Automation | Increases efficiency and reduces manual intervention in experiments. acs.org | Integration with AI for intelligent experimental design. |
| Machine Learning | Analyzes large datasets to predict outcomes and guide research. researchgate.net | Development of predictive models for novel applications. |
Emerging Roles in Niche Chemical Transformations and Novel Material Design
While current applications are significant, future research will undoubtedly uncover new and specialized roles for Pyridine, 2-(2-propen-1-ylthio)- and its derivatives.
Potential areas of exploration include:
Medicinal Chemistry: The pyridine and thioether motifs are found in numerous biologically active compounds. researchgate.net The unique structure of 2-allylthiopyridine makes it an interesting scaffold for the development of new therapeutic agents.
Supramolecular Chemistry: The ability of the pyridine ring to engage in non-covalent interactions makes this compound a valuable building block for the construction of complex, self-assembled structures with potential applications in sensing and materials science.
Functional Materials: The allyl group provides a reactive handle for polymerization or surface modification. This could lead to the development of new polymers and materials with tailored optical, electronic, or mechanical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Pyridine,2-(2-propen-1-ylthio)-, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene "click" chemistry. For example, analogous pyridine derivatives (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized using NaOH in dichloromethane with rigorous inert gas purging to prevent oxidation of thiol groups . Post-synthesis, column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) improve purity to >95%. Yield optimization requires stoichiometric control of the propenylthiol reactant and monitoring reaction temperature (e.g., 0–5°C for exothermic steps) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing Pyridine,2-(2-propen-1-ylthio)-?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns (e.g., pyridine C-2 position). Compare -NMR shifts of the propenylthio group (δ 5.8–6.2 ppm for allylic protons) with literature data . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z calculated for CHNS). Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity, while FT-IR confirms S-C bonding (650–750 cm) .
Q. What safety protocols are mandatory for handling Pyridine,2-(2-propen-1-ylthio)- in laboratory settings?
- Methodological Answer : Refer to Hazard Codes H315 (skin irritation) and H319 (eye damage) from analogous pyridine-thioethers. Use nitrile gloves, fume hoods, and safety goggles. Spills require neutralization with 10% sodium bicarbonate and absorption via vermiculite . Store at 2–8°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can contradictions in regioselectivity during electrophilic substitution of Pyridine,2-(2-propen-1-ylthio)- be resolved?
- Methodological Answer : Propenylthio groups are meta-directing in pyridine rings. If unexpected para-substitution occurs (e.g., nitration), use computational DFT calculations (B3LYP/6-31G*) to analyze electron density maps. Experimentally, vary reaction solvents (polar vs. nonpolar) to stabilize intermediates. For example, toluene enhances para-selectivity by stabilizing charge-separated transition states, while DMSO favors meta-products . Validate with X-ray crystallography or NOESY NMR .
Q. What computational strategies predict the reactivity of Pyridine,2-(2-propen-1-ylthio)- in catalytic systems?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) model interactions with transition-metal catalysts (e.g., IrCl for cyclization). Focus on sulfur’s lone pairs coordinating to metal centers, altering catalytic activity. Compare activation energies (ΔG‡) for propenylthio vs. alkylthio derivatives using Gaussian 16. Validate with kinetic studies (e.g., UV-Vis monitoring of catalytic turnover) .
Q. How does Pyridine,2-(2-propen-1-ylthio)- serve as a precursor in drug discovery, particularly for enzyme inhibition?
- Methodological Answer : The propenylthio group enhances binding to cysteine residues in enzyme active sites (e.g., kinase inhibitors). Synthesize analogs via Mitsunobu reaction with substituted alcohols, then screen against kinase panels (e.g., EGFR, CDK2). Use SPR (Surface Plasmon Resonance) to measure binding affinity (K). For SAR studies, replace the propenyl group with vinyl or acetylene to assess steric/electronic effects .
Data Contradiction and Reproducibility
Q. How to address discrepancies in reported biological activity of Pyridine,2-(2-propen-1-ylthio)- derivatives?
- Methodological Answer : Cross-validate assay conditions (e.g., cell line viability, ATP levels in kinase assays). For cytotoxicity studies, ensure consistent use of positive controls (e.g., doxorubicin) and normalization to solvent-only groups. Purity checks via LC-MS are critical—trace impurities (e.g., unreacted propenylthiol) may confound results .
Q. What experimental controls ensure reproducibility in synthetic protocols for this compound?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
